molecular formula C9H9NO2 B3061070 3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- CAS No. 400715-60-8

3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo-

Cat. No.: B3061070
CAS No.: 400715-60-8
M. Wt: 163.17 g/mol
InChI Key: ZMOJVBLQSPADHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- is a synthetically valuable indolizine derivative offered as a key intermediate for drug discovery and heterocyclic chemistry. The indolizine scaffold is a privileged structure in medicinal chemistry, known for its planar, fused bicyclic system that can engage in π-stacking and hydrogen bonding interactions with biological targets . This particular compound features a reactive aldehyde group at the 3-position and a ketone at the 8-position, making it a versatile building block for further functionalization through condensation, nucleophilic addition, and cyclization reactions to create diverse chemical libraries . Research into indolizine and its analogs has demonstrated significant potential for various bioactivities. For instance, functionalized indolizines have shown promise as anticancer agents in molecular docking studies, exhibiting favorable binding affinities to targets like tubulin . Similarly, tetrahydroquinazoline derivatives, which share structural similarities with the partially saturated indolizine core, have been investigated as novel scaffolds for the development of antitubercular agents and β-glucosidase inhibitors for diabetes treatment . The presence of multiple reactive sites on this molecule opens avenues for exploring these and other therapeutic areas. This compound is intended for use as a chemical reference standard and synthetic intermediate in the construction of more complex, biologically active molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-indolizine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-7-3-4-8-9(12)2-1-5-10(7)8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJVBLQSPADHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=C(N2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468279
Record name 3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400715-60-8
Record name 3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the use of glacial acetic acid (HOAc) and hydrochloric acid (HCl) to induce indolization . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Indolizinecarboxylic acid.

    Reduction: 3-Indolizinecarbinol.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Reactivity : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases) for drug discovery or material science applications.
  • Stability : Electron-withdrawing substituents (e.g., -CHO) may reduce thermal stability compared to aryl derivatives.

Biological Activity

3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo- (CAS No. 400715-60-8) is a heterocyclic compound with the molecular formula C9H9NO2. Its unique structure features a fused ring system that contributes to its distinctive chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The biological activity of 3-Indolizinecarboxaldehyde is primarily attributed to its interaction with various biological targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites, which can lead to inhibition or activation of metabolic pathways. The specific molecular targets and pathways can vary based on the context of use and the specific biological system being studied.

Antimicrobial Properties

Research indicates that 3-Indolizinecarboxaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. This dual action enhances its potential as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Indolizinecarboxaldehyde, it is beneficial to compare it with similar compounds:

Compound Structure Biological Activity
Indole-2-carboxaldehyde Indole-2Moderate antimicrobial; limited anticancer effects
Indole-3-carboxaldehyde Indole-3Antimicrobial; moderate anticancer properties
3-Indolizinecarboxaldehyde IndolizineStrong antimicrobial; significant anticancer effects

The unique tetrahydro-8-oxo moiety in 3-Indolizinecarboxaldehyde enhances its reactivity and biological effects compared to other indole derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 3-Indolizinecarboxaldehyde against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effect of 3-Indolizinecarboxaldehyde on human breast cancer cells was assessed. The compound was shown to significantly reduce cell viability in a dose-dependent manner, with flow cytometry analyses revealing increased apoptotic cell populations upon treatment. This suggests that 3-Indolizinecarboxaldehyde may serve as a promising candidate for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines, and how do reaction conditions influence yield?

The palladium-catalyzed arylation of 8-oxo-5,6,7,8-tetrahydroindolizine (compound 4 ) with aryl bromides is a key method. A representative procedure involves:

  • Reagents : PdCl₂(PPh₃)₂ (catalyst), KOAc (base), aryl bromide (substrate), and NMP solvent under argon.
  • Conditions : Stirring at 100°C for 10 minutes, followed by water addition (1.3 mmol) and continued heating.
  • Workup : Extraction with dichloromethane, washing with water, drying (Na₂SO₄), and column chromatography (cyclohexane/ethyl acetate 8:2).
    Yield variations (47–98%) depend on aryl substituents. For example, 3-(4-cyanophenyl) derivative (5b ) achieved 93% yield, while 3-(4-methoxyphenyl) (5i ) yielded 47% due to steric/electronic effects .

Q. How are structural confirmations performed for 3-substituted derivatives?

Characterization relies on:

  • NMR : 1^1H and 13^13C NMR in CDCl₃ (300 MHz). For 5b , signals at δ 2.26 (m, 2H) and δ 7.72 (td, 2H) confirm indolizine backbone and aryl substitution .
  • IR : Absorbance peaks (e.g., C=O stretch at ~1680 cm⁻¹) validate ketone functionality .
  • HRMS : Matches between calculated and experimental values (e.g., 5t : C₁₉H₁₅NO, [M+H]⁺ = 274.1226) ensure molecular integrity .

Q. What purification techniques are optimal for isolating 3-indolizine derivatives?

Column chromatography with silica gel and cyclohexane/ethyl acetate (8:2) is standard. For example, compound 5a (3-phenyl derivative) was purified to >98% purity using this method .

Advanced Research Questions

Q. How do electronic effects of aryl substituents influence regioselectivity in palladium-catalyzed reactions?

Electron-withdrawing groups (e.g., -NO₂ in 5d ) enhance electrophilicity at the para position, favoring coupling. Conversely, electron-donating groups (e.g., -OCH₃ in 5i ) reduce reactivity, leading to lower yields (47% vs. 93% for 5b ) . Computational studies (DFT) are recommended to map charge distribution and predict regiochemical outcomes.

Q. What mechanisms explain the heteroatom insertion during synthesis?

The reaction involves:

Oxidative Addition : Pd⁰ inserts into the C-Br bond of the aryl bromide.

Transmetallation : KOAc facilitates ligand exchange.

Reductive Elimination : Pd mediates coupling between indolizine and aryl groups.
Water acts as a proton source to stabilize intermediates, critical for maintaining catalytic efficiency .

Q. How can discrepancies in NMR data for structurally similar derivatives be resolved?

For example, 5f (3-(4-methylbenzoyl)) shows distinct 1^1H NMR shifts (δ 2.26–7.72) compared to 5g (3-(2-nitrophenyl), δ 2.63–7.55). These arise from anisotropic effects of substituents. Advanced techniques like NOESY or COSY can clarify spatial arrangements and resolve overlapping signals .

Q. What strategies mitigate low yields in sterically hindered derivatives?

  • Solvent Optimization : Replace NMP with high-boiling solvents (e.g., DMF) to enhance solubility.
  • Catalyst Screening : Test Pd(OAc)₂ or Pd₂(dba)₃ for improved steric tolerance.
  • Microwave Assistance : Reduce reaction time and improve efficiency for bulky substrates (e.g., 1-naphthyl in 5t ) .

Q. How are computational tools applied to predict spectroscopic properties?

Software like ACD Labs or Gaussian can simulate NMR spectra. For 5c (3-(4-CF₃)), calculated 13^13C shifts matched experimental data (δ 123.5 for CF₃), validating computational models .

Data Contradiction Analysis

Q. Why do some derivatives exhibit conflicting melting points despite similar structures?

Example: 5c (132–133°C) vs. 5d (184–185°C). The discrepancy arises from crystallinity differences driven by substituent polarity. Nitro groups (5d ) enhance intermolecular dipole interactions, raising melting points compared to trifluoromethyl groups (5c ) .

Q. How to address inconsistencies in HRMS data for trace impurities?

For 10 (98% purity), minor peaks in HRMS may indicate oxidation byproducts. Use HPLC-MS with a C18 column (MeCN/H₂O gradient) to isolate and identify impurities. Adjust reaction stoichiometry or add antioxidants (e.g., BHT) to suppress side reactions .

Methodological Tables

Q. Table 1. Representative Yields and Characterization Data

CompoundSubstituentYield (%)Melting Point (°C)Key NMR Shifts (δ, CDCl₃)
5a Phenyl702.63 (t, 2H), 7.55 (td, 2H)
5b 4-Cyanophenyl93168–1697.72 (td, 2H), 4.14 (t, 2H)
5d 4-Nitrophenyl70184–1858.21 (d, 2H), 2.26 (m, 2H)
5i 4-Methoxyphenyl47124–1253.82 (s, 3H), 6.89 (d, 2H)

Q. Table 2. Reaction Optimization Parameters

ParameterEffect on YieldExample Adjustment
Catalyst Loading↑ 0.5–1 mol%PdCl₂(PPh₃)₂ increased to 2 mol%
Solvent Polarity↓ with NMPSwitch to DMF for bulky substrates
Reaction Time↓ with MWReduce from 10h to 30 min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo-
Reactant of Route 2
3-Indolizinecarboxaldehyde, 5,6,7,8-tetrahydro-8-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.